N-isobutyl-4-(1-piperidinyl)benzamide -

N-isobutyl-4-(1-piperidinyl)benzamide

Catalog Number: EVT-4959834
CAS Number:
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic): This compound acts as a potent and selective kappa opioid receptor antagonist. [] Its activity hinges on the specific stereochemistry of its different components, including the piperidine ring. This suggests that N-isobutyl-4-(1-piperidinyl)benzamide, with its piperidine ring, could potentially interact with similar receptor systems.
  • 3,5-Di-tert-butyl-4-hydroxy-N-isobutyl-benzamide (DTBHIB): This compound exhibits ecdysteroid agonist activity. [] While structurally different from N-isobutyl-4-(1-piperidinyl)benzamide, it showcases the potential of N-isobutyl benzamide derivatives to act as agonists or antagonists at various receptors.

Hu7691 (B5)

Compound Description: Hu7691 (B5), chemically known as N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, is a potent and selective Akt inhibitor. It exhibits promising kinase selectivity, low activity in inducing HaCaT keratinocyte apoptosis, and excellent anticancer cell proliferation potencies []. The National Medical Products Administration (NMPA) approved the investigational new drug (IND) application of Hu7691 based on its superior safety properties, pharmacokinetic profile, and in vivo efficacy [].

Relevance: While structurally distinct from N-isobutyl-4-(1-piperidinyl)benzamide, Hu7691 shares a core benzamide structure and a piperidine ring, suggesting potential similarities in their binding interactions and pharmacological activities. The research highlighting Hu7691's reduced cutaneous toxicity compared to other Akt inhibitors [] may offer insights into mitigating potential side effects associated with similar compounds, including N-isobutyl-4-(1-piperidinyl)benzamide.

Reference:

N-(4-Piperidinyl)benzamides

Compound Description: This refers to a series of N-(4-piperidinyl)benzamide derivatives investigated for their antimalarial activity and inhibition of Plasmodium falciparum protein farnesyltransferase [, ]. These compounds displayed in vitro activity against the parasite at submicromolar concentrations [, ].

SR147778

Compound Description: SR147778, chemically identified as 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, is a potent and selective CB1 cannabinoid receptor antagonist []. It displays nanomolar affinity for both rat and human CB1 receptors, minimal affinity for CB2 receptors, and no significant affinity for over 100 other targets []. SR147778 effectively antagonizes the effects of the cannabinoid agonist CP 55,940 in various in vitro and in vivo models. Notably, it demonstrates oral activity in blocking cannabinoid-induced effects, reducing ethanol and sucrose consumption, and decreasing food intake in animal models [].

Reference:

N-[N-(3-(4-Amino-1-piperidinylcarbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)

Compound Description: S 2864 is a potent non-peptide renin inhibitor []. In vitro studies demonstrate its high selectivity for human plasma renin, with no significant effects on related aspartyl proteases []. In vivo, S 2864 effectively lowers blood pressure in primates, evidenced by significant reductions in mean arterial pressure in anesthetized sodium-depleted rhesus monkeys following oral administration [].

Reference:

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound is highlighted for its existence in various hydrate and polymorph forms, which are of particular interest in pharmaceutical development [, ]. The research emphasizes the processes for preparing these distinct forms and their potential applications as drug substances, particularly for treating autoimmune diseases [, ].

Relevance: This compound, although structurally different from N-isobutyl-4-(1-piperidinyl)benzamide, features both a benzamide group and a piperidine ring. The research emphasizing the importance of specific hydrate and polymorph forms of this compound [, ] underscores the potential influence of such variations on the physicochemical and pharmacological properties of structurally related compounds, including N-isobutyl-4-(1-piperidinyl)benzamide.

References:

(2R-trans)-4-[1-[3,5-Bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301)

Compound Description: R116301 is a highly specific and potent neurokinin-1 (NK1) receptor antagonist. It demonstrates subnanomolar affinity for the human NK1 receptor, exhibiting over 200-fold selectivity over NK2 and NK3 receptors []. R116301 effectively inhibits various substance P (SP)-induced peripheral and central effects in different animal models, showcasing its potential as a therapeutic agent for conditions involving NK1 receptor activation []. Notably, R116301 exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and a relatively long duration of action [].

Relevance: R116301, although structurally distinct from N-isobutyl-4-(1-piperidinyl)benzamide, incorporates a piperidine ring within its structure. The research emphasizing R116301's high potency and selectivity for the NK1 receptor, along with its favorable pharmacokinetic properties [], underscores the potential of compounds containing piperidine rings as valuable pharmacophores for developing targeted therapies.

Reference:

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic stands out as a potent and selective kappa opioid receptor antagonist. Structure-activity relationship studies on JDTic analogues underscore the importance of specific stereochemical features for its kappa receptor potency and selectivity [].

Relevance: While JDTic possesses a more complex structure compared to N-isobutyl-4-(1-piperidinyl)benzamide, both share the presence of a piperidine ring. The in-depth structure-activity relationship studies conducted on JDTic [] provide valuable insights into how modifications around the piperidine ring can significantly impact a compound's pharmacological properties, particularly its interactions with opioid receptors.

Reference:

4-Cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide (JNJ-28312141)

Compound Description: JNJ-28312141 is a potent and selective inhibitor of colony-stimulating factor-1 receptor (CSF-1R or FMS) []. Extensive optimization of an initial lead compound class led to the development of JNJ-28312141, demonstrating improved pharmacokinetic, pharmacodynamic, and potential toxicological profiles []. JNJ-28312141 exhibits significant anti-inflammatory effects in various animal models of arthritis, supporting its potential as a therapeutic agent for inflammatory diseases [].

Relevance: While JNJ-28312141 is structurally different from N-isobutyl-4-(1-piperidinyl)benzamide, both share a piperidine ring within their structures. The research highlighting the successful optimization of JNJ-28312141, resulting in a clinical candidate with desirable drug-like properties [], emphasizes the potential of leveraging structure-based drug design approaches to enhance the pharmacological and pharmacokinetic profiles of compounds containing piperidine rings, like N-isobutyl-4-(1-piperidinyl)benzamide.

Reference:

3'-(4-Morpholinyl)-3'-deaminodaunorubicin and 3'-(4-Methoxy-1-piperidinyl)-3'-deaminodaunorubicin

Compound Description: These are daunorubicin analogues synthesized to improve antitumor activity []. The 3'-(4-morpholinyl) derivative showed significantly enhanced potency against mouse leukemia P388 compared to doxorubicin []. The 4-methoxy-1-piperidinyl derivative also exhibited improved efficacy, highlighting the importance of the N in the new ring and the ether oxygen for enhanced activity [].

Reference:

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-MBA)

Compound Description: P-MBA, specifically the radiolabeled form N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), is explored as a potential imaging agent for breast cancer []. The rationale lies in its ability to bind to sigma receptors, which are overexpressed in breast cancer cells [].

Reference:

(+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]-pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide (SCH-66336)

Compound Description: SCH-66336 is a potent farnesyl protein transferase (FPT) inhibitor with demonstrated antitumor activity []. Its development involved modifications to the benzocycloheptapyridine tricyclic ring system, incorporating pyridinylacetyl N-oxide or 4-N-carboxamidopiperidinylacetyl moieties for improved pharmacokinetic properties []. SCH-66336 exhibits good oral bioavailability, potent FPT inhibition, and is currently under investigation in human clinical trials as an antitumor agent [].

Relevance: SCH-66336 shares a piperidine ring with N-isobutyl-4-(1-piperidinyl)benzamide. This research [], which emphasizes enhancing pharmacokinetic properties through structural modifications, could provide valuable insights for optimizing N-isobutyl-4-(1-piperidinyl)benzamide's pharmacokinetic profile, potentially leading to derivatives with improved drug-like characteristics.

Properties

Product Name

N-isobutyl-4-(1-piperidinyl)benzamide

IUPAC Name

N-(2-methylpropyl)-4-piperidin-1-ylbenzamide

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

InChI

InChI=1S/C16H24N2O/c1-13(2)12-17-16(19)14-6-8-15(9-7-14)18-10-4-3-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19)

InChI Key

BRPVFQPKQIUDLK-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N2CCCCC2

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.